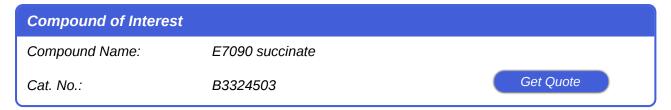


Tasurgratinib: A Technical Overview of its Discovery and Clinical Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tasurgratinib (formerly E7090) is a potent and selective, orally available inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Discovered and developed by Eisai Co., Ltd., it represents a significant advancement in the targeted therapy of cancers harboring FGFR gene alterations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Introduction: The Discovery of a Novel FGFR Inhibitor

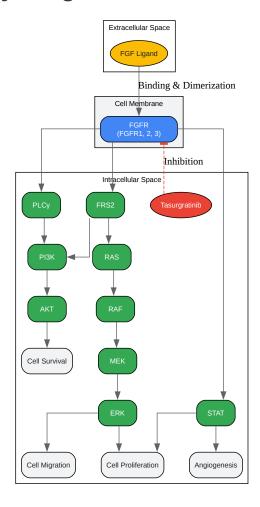
Tasurgratinib was discovered by Eisai's Tsukuba Research Laboratories as part of a dedicated effort to identify novel kinase inhibitors for oncology.[1] It is a small molecule tyrosine kinase inhibitor that uniquely lacks the dimethoxyphenyl moiety common to many other FGFR inhibitors.[1] A key distinguishing feature of tasurgratinib is its "Type V" binding mode to the ATP-binding site of FGFRs.[1] This mode of interaction is characterized by rapid and potent binding, contributing to its high selectivity and antitumor effects.[1]

Mechanism of Action: Selective Inhibition of the FGFR Signaling Pathway



The fibroblast growth factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic aberrations in FGFR genes, such as fusions, rearrangements, and amplifications, can lead to constitutive activation of this pathway, driving tumorigenesis in various cancers.[1] Tasurgratinib exerts its therapeutic effect by selectively inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling and inhibiting the growth of FGFR-dependent tumors.[1]

Signaling Pathway Diagram



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Caption: FGFR Signaling Pathway Inhibition by Tasurgratinib.

Preclinical Development

The preclinical evaluation of tasurgratinib involved a comprehensive assessment of its in vitro activity, binding kinetics, and in vivo efficacy in various cancer models.



In Vitro Kinase and Cell-Based Assays

Tasurgratinib demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3.

Table 1: In Vitro Inhibitory Activity of Tasurgratinib

Target	Assay Type	IC50 (nM)
FGFR1	Kinase Assay	0.71
FGFR2	Kinase Assay	0.50
FGFR3	Kinase Assay	1.2
FGFR4	Kinase Assay	120
FGFR3 (K650E)	Kinase Assay	3.1
FGFR3 (K650M)	Kinase Assay	16
SNU-16 (FGFR phosphorylation)	Cell-based	1.2
SNU-16 (cell proliferation)	Cell-based	5.7

Data sourced from Probechem Biochemicals.[2]

Furthermore, tasurgratinib showed potent anti-proliferative activity in NIH/3T3 cells engineered to express various FGFR2 fusion proteins commonly found in cholangiocarcinoma (CCA).

Table 2: Anti-proliferative Activity of Tasurgratinib in FGFR2-Fusion Expressing Cells

Cell Line (FGFR2 Fusion)	IC50 (nM)
NIH/3T3 (FGFR2-AHCYL1)	0.78
NIH/3T3 (FGFR2-BICC1 type1)	2.4
NIH/3T3 (FGFR2-BICC1 type2)	16
NIH/3T3 (FGFR2-TXLNA)	2.3
NIH/3T3 (FGFR2-KCTD1)	2.1



Data sourced from Anticancer Research.[3]

NIH/3T3 cells expressing different FGFR2-fusion genes were suspended in a 0.33% agar-medium solution and plated over a 0.66% agar-medium base layer in 384-well plates.[4] Tasurgratinib was added at various concentrations, and the plates were incubated for 14 days at 37°C in a 5% CO2 atmosphere.[4] Colony formation was then assessed to determine the IC50 values.[4]

Binding Kinetics

Cell-free and cell-based assays confirmed the unique Type V binding kinetics of tasurgratinib to FGFR2, characterized by a fast association rate (kon) and a slow dissociation rate (koff).

Table 3: Binding Kinetics of Tasurgratinib to FGFR2

Parameter	Value
kon (s-1 M-1)	5.14 x 104
koff (s-1)	4.99 x 10-4
Kd (nmol/L)	9.71

Data sourced from Anticancer Research.[3]

The binding affinities and kinetic rate constants of the interaction between tasurgratinib and FGFR2 were determined using a reporter probe displacement assay.[4] FGFR2 was preincubated with a reporter probe, and the displacement of the probe by tasurgratinib was monitored over time to calculate the association and dissociation rate constants.[4]

In Vivo Antitumor Activity

Tasurgratinib demonstrated significant antitumor activity in various xenograft models, including those for gastric cancer, cholangiocarcinoma, and breast cancer.

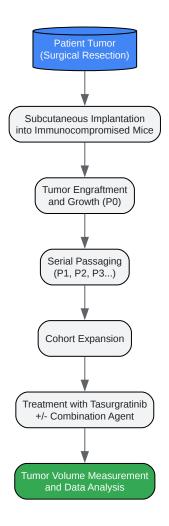
In a mouse xenograft model using the SNU-16 human gastric cancer cell line, which overexpresses FGFR2, tasurgratinib administration led to the inhibition of FGFR signaling and antitumor activity.[2]



SNU-16 cells are subcutaneously injected into the hind leg of immunocompromised mice (e.g., athymic BALB/c or NOD/SCID).[1] Once tumors reach a specified volume (e.g., 100-140 mm³), the mice are randomized into treatment and control groups.[1] Tasurgratinib or vehicle is then administered, and tumor volume and body weight are monitored regularly.[1]

Tasurgratinib showed antitumor activity in a cholangiocarcinoma PDX model harboring an FGFR2-BICC1 gene fusion.[3]

In ER+/HER2- breast cancer PDX models, tasurgratinib, particularly in combination with endocrine therapies like fulvestrant, exhibited significant antitumor activity, suggesting its potential to overcome resistance to CDK4/6 inhibitors.[4]



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Caption: Patient-Derived Xenograft (PDX) Workflow.



Clinical Development

The clinical development of tasurgratinib has progressed through Phase 1, 2, and ongoing studies, primarily focusing on solid tumors with FGFR alterations.

Phase 1 First-in-Human Study (NCT02275910)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of tasurgratinib in patients with advanced solid tumors. The dose-escalation part of the study determined the recommended Phase 2 dose to be 140 mg once daily.[5][6]

Table 4: Summary of Phase 1 Study (NCT02275910)

Parameter	Details
Study Design	Open-label, dose-escalation (Part 1) and cohort expansion (Part 2)
Patient Population	Advanced solid tumors refractory to standard therapy
Dose Escalation	1 mg to 180 mg once daily
Recommended Phase 2 Dose	140 mg once daily
Key Findings	Manageable safety profile. Dose-dependent increases in Cmax and AUC up to 180 mg. Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at ≥100 mg.[5]

In Part 1, patients received escalating doses of tasurgratinib to determine the maximum tolerated dose.[7] In Part 2, cohorts of patients with specific FGFR alterations were treated at the recommended dose to further assess safety and preliminary efficacy.[6]

Phase 2 Study in Cholangiocarcinoma (NCT04238715)

This pivotal, single-arm, open-label Phase 2 study (Study 201) evaluated the efficacy and safety of tasurgratinib in patients with unresectable biliary tract cancer with FGFR2 gene fusion



that had progressed after chemotherapy.[8][9][10] The positive results from this study led to the first approval of tasurgratinib in Japan.[10]

Table 5: Efficacy Results from Phase 2 Cholangiocarcinoma Study (NCT04238715)

Endpoint	Result
Objective Response Rate (ORR)	30.2% (95% CI: 19.2-43.0)
Disease Control Rate (DCR)	79.4% (95% CI: 67.3-88.5)
Median Duration of Response (DoR)	5.6 months (95% CI: 3.7-9.3)
Median Progression-Free Survival (PFS)	5.4 months (95% CI: 3.7-5.6)
Median Overall Survival (OS)	13.1 months (95% CI: 10.8-17.4)

Data as of March 15, 2023.[8][9]

Table 6: Common Treatment-Related Adverse Events (TRAEs) in Phase 2 CCA Study (≥25%)

Adverse Event	Incidence (%)
Hyperphosphatemia	81.0
Palmar-plantar erythrodysesthesia syndrome	44.4
Diarrhea	36.5
Aspartate aminotransferase increase	31.7
Alanine aminotransferase increase	28.6
Stomatitis	25.4

Data from Eisai News Release.

Japanese and Chinese patients with surgically unresectable, advanced, or metastatic CCA with confirmed FGFR2 gene fusion (by FISH) who had received at least one prior gemcitabine-based chemotherapy regimen were enrolled.[8][9] Patients received oral tasurgratinib 140 mg



daily in 28-day cycles.[8][9] The primary endpoint was ORR, assessed by an independent imaging review according to RECIST v1.1.[8][9]

Phase 1b Study in Breast Cancer (NCT04572295)

This ongoing Phase 1b study is evaluating tasurgratinib as a monotherapy and in combination with endocrine therapies (fulvestrant or exemestane) in patients with ER+, HER2-recurrent/metastatic breast cancer who have progressed after treatment with a CDK4/6 inhibitor.[11][12]

Table 7: Preliminary Efficacy in Phase 1b Breast Cancer Study (Tasurgratinib 105 mg + Fulvestrant)

Endpoint	Result
Objective Response Rate (ORR)	21.9% (95% CI: 9.3-40.0)
Disease Control Rate (DCR)	75.0% (95% CI: 56.6-88.5)
Median Progression-Free Survival (PFS)	5.4 months

Data as of August 21, 2023.[12]

Phase 2 Basket Trial (FORTUNE Study - NCT04962867)

This is an investigator-initiated, single-arm, multicenter Phase 2 basket trial evaluating the efficacy and safety of tasurgratinib in patients with advanced solid tumors harboring various FGFR gene alterations.[13]

Conclusion

Tasurgratinib is a novel, selective FGFR1-3 inhibitor with a unique binding mechanism that has demonstrated significant antitumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials. Its approval in Japan for FGFR2 fusion-positive biliary tract cancer marks a significant milestone, and ongoing studies in breast cancer and other solid tumors continue to explore its full therapeutic potential. The comprehensive data gathered to date strongly support the continued development of tasurgratinib as a valuable targeted therapy for patients with FGFR-driven malignancies.



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